Home > Products > Screening Compounds P131326 > Aliskiren fumarate
Aliskiren fumarate - 1196835-68-3

Aliskiren fumarate

Catalog Number: EVT-6481287
CAS Number: 1196835-68-3
Molecular Formula: C34H57N3O10
Molecular Weight: 667.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aliskiren fumarate is a non-peptide, orally active, potent, and selective direct renin inhibitor. [] It acts by binding to renin, the rate-limiting enzyme of the renin-angiotensin-aldosterone system (RAAS). [, ] This system plays a crucial role in regulating blood pressure and electrolyte balance. [] Aliskiren fumarate has been investigated for its potential in treating cardiovascular and renal diseases. [, ]

Future Directions
  • Long-Term Effects: Further investigations are needed to determine the long-term effects of Aliskiren fumarate on morbidity and mortality in cardiovascular and renal diseases. []
  • Combination Therapies: Research exploring the efficacy and safety of Aliskiren fumarate in combination with other RAAS blockers and antihypertensive medications is crucial. [, ]
  • Specific Patient Populations: Investigating the potential benefits and risks of Aliskiren fumarate in specific patient populations, such as those with renal impairment or specific ethnicities, is important. [, ]
Source and Classification

Aliskiren fumarate is derived from aliskiren, which was first synthesized in the late 1990s. The fumarate salt form enhances its solubility and bioavailability. This compound belongs to the class of drugs known as renin inhibitors, distinguishing it from other antihypertensive medications such as angiotensin-converting enzyme inhibitors and angiotensin receptor blockers.

Synthesis Analysis

Methods and Technical Details

The synthesis of aliskiren fumarate involves several key steps, primarily focusing on the reduction of azide intermediates. One notable method includes:

  1. Reduction of Azide Intermediate: The azide compound is reduced using a palladium catalyst in an alcoholic solvent, such as methanol or ethanol. This process typically occurs under hydrogen pressure (approximately 3.0 Mbar) and at ambient temperature for about four hours .
  2. Purification: After reduction, the product undergoes distillation to remove impurities, enhancing purity from around 70% to above 90% .
  3. Formation of Fumarate Salt: The purified aliskiren is then reacted with fumaric acid dissolved in ethanol, leading to the formation of aliskiren fumarate .

This synthetic route emphasizes the importance of optimizing reaction conditions to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

Aliskiren fumarate has a complex molecular structure characterized by its specific stereochemistry and functional groups. The molecular formula for aliskiren fumarate is C30_{30}H39_{39}N2_{2}O6_{6}S, with a molecular weight of approximately 552.7 g/mol.

  • Chemical Structure: The compound features a bicyclic structure with an amino acid moiety that contributes to its biological activity.
  • 3D Conformation: The spatial arrangement of atoms in aliskiren fumarate is crucial for its interaction with the renin enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

Aliskiren fumarate participates in several chemical reactions during its synthesis:

  1. Hydrogenation: The azide group undergoes hydrogenation in the presence of palladium catalyst, converting it into an amine .
  2. Salt Formation: The reaction with fumaric acid leads to salt formation, which is essential for improving solubility and stability .

These reactions are pivotal in ensuring that the final product meets pharmaceutical standards for efficacy and safety.

Mechanism of Action

Process and Data

The mechanism of action for aliskiren fumarate involves:

  • Inhibition of Renin: Aliskiren binds to the active site of renin, inhibiting its activity. This leads to decreased production of angiotensin I, which subsequently reduces levels of angiotensin II—a potent vasoconstrictor.
  • Blood Pressure Regulation: By lowering angiotensin II levels, aliskiren results in vasodilation and reduced blood pressure .

Studies have shown that this mechanism effectively lowers systolic and diastolic blood pressure in hypertensive patients.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aliskiren fumarate exhibits several important physical and chemical properties:

  • Solubility: It is more soluble in organic solvents compared to water, which enhances its formulation options.
  • Stability: The fumarate form improves stability under various conditions, making it suitable for pharmaceutical applications.
  • Melting Point: Aliskiren fumarate has a melting point range that indicates its solid-state stability.

These properties are critical for ensuring effective drug delivery and therapeutic efficacy.

Applications

Scientific Uses

Aliskiren fumarate is primarily used in clinical settings for managing hypertension. Its applications include:

  • Monotherapy: Used alone for patients who require antihypertensive treatment.
  • Combination Therapy: Often combined with other antihypertensive agents to achieve better control over blood pressure.
  • Research Applications: Investigated for potential benefits beyond hypertension management, including heart failure and renal protection studies.

The ongoing research into aliskiren's broader therapeutic effects highlights its significance in cardiovascular pharmacotherapy.

Synthesis and Structural Optimization

Retrosynthetic Analysis of Aliskiren Fumarate

Retrosynthetic deconstruction of aliskiren hemifumarate (C30H53N3O6·½C4H4O4) reveals key strategic bond disconnections centered on its complex polyfunctional architecture. The molecule is systematically dissected into three primary synthons: (1) a 4-methoxy-3-(3-methoxypropoxy)benzyl-derived fragment housing the lipophilic P3-P1 binding elements, (2) a chiral hydroxyethylene transition-state isostere containing the critical stereogenic centers, and (3) a tert-butyl carboxamide moiety serving as the P2' substituent [3] [5].

A notable retrosynthetic approach employs a late-stage macrolactamization strategy, disconnecting the amide bond adjacent to the tertiary butyl group. This generates a seco-acid precursor amenable to ring-closing metathesis (RCM) for constructing a nine-membered unsaturated lactone intermediate. Subsequent stereoselective transformations install the remaining chiral centers prior to ring opening and functionalization to yield the linear aliskiren precursor [3]. Alternative industrial routes favor a convergent coupling strategy, connecting advanced chiral intermediates bearing the fully elaborated P1-P1' diol subunit with the functionalized benzyl fragment via amide bond formation or reductive amination, followed by final coupling with the tert-butyl carboxamide moiety [1] [5]. Fumarate salt formation is the terminal step, capitalizing on the free base's basic nitrogen and the favorable crystalline properties of the hemifumarate salt (molecular weight 609.83 g/mol) [7].

Table 1: Key Synthons in Aliskiren Retrosynthesis

SynthonStructural RoleKey Functional GroupsSynthetic Source
4-Methoxy-3-(3-methoxypropoxy)benzylP3-P1 Binding RegionAromatic ether, benzyl positionAlkylation of vanillin derivatives
Chiral Hydroxyethylene CoreTransition-State Mimic, StereocentersHydroxyl, amine, carboxylic acidEnantioselective hydrogenation/catalytic aziridination
(2-Carbamoyl-2-methylpropyl)P2' SubstituentTert-butyl, carboxamideLeucine tert-butyl amide derivatives

Transition-State Mimetic Design in Renin Inhibitor Development

Aliskiren's potency stems from its non-peptide transition-state analogue (TSA) design, specifically mimicking the tetrahedral intermediate formed during renin's cleavage of angiotensinogen. Computational modeling and X-ray crystallography of renin-inhibitor complexes revealed that successful inhibition requires:

  • Hydroxyethylene Isostere: Replacement of the scissile amide bond (-CO-NH-) with a non-cleavable hydroxyethylene unit (-CH(OH)-CH2-), accurately mimicking the sp3 transition state geometry while resisting proteolysis [4] [6].
  • Optimal Substrate Envelope Filling: Strategic placement of hydrophobic substituents (isopropyl, methyl, methoxypropoxybenzyl) to occupy the S1-S3 and S1'-S3' subsites of renin. The 4-methoxy-3-(3-methoxypropoxy)benzyl group optimally fills the large hydrophobic S3 pocket, a key determinant of binding affinity [4].
  • Hydrogen Bond Network: The secondary alcohol (OH) and adjacent amine (NH) of the hydroxyethylene core form critical hydrogen bonds with renin's catalytic aspartates (Asp32 and Asp215), replicating interactions of the true transition state [4] [8].

Early peptide-based inhibitors (e.g., enalkiren, zankiren, remikiren) demonstrated proof-of-concept but suffered from poor oral bioavailability due to high molecular weight, peptide character, and susceptibility to proteolysis. Aliskiren represents a structure-based design breakthrough, achieving nanomolar potency (IC50 = 0.6 nM for human renin) through meticulous optimization of a non-peptide scaffold guided by X-ray co-crystal structures. Key modifications included reducing peptide bonds, introducing rigid elements, and optimizing side-chain hydrophobicity to balance potency with physicochemical properties (Log Poct/water = 2.45 @ pH 7.4, water solubility >350 mg/mL) essential for oral absorption [4] [6] [7].

Enantioselective Synthesis via Rhodium-Catalyzed Hydrogenation

The installation of aliskiren's multiple stereogenic centers, particularly the sensitive C4 hydroxy and adjacent C3 stereocenters, demands highly enantioselective methods. Rhodium-catalyzed asymmetric hydrogenation plays a pivotal role in synthesizing key chiral intermediates:

  • Dehydroamino Acid Hydrogenation: A critical intermediate containing a β,γ-unsaturated dehydroamino acid moiety undergoes hydrogenation using Rh(I) complexes with chiral bisphosphine ligands like (R,R)-Et-DuPhos or (S,S)-Me-BPE. This reaction achieves exceptional enantioselectivity (>98% ee) and diastereoselectivity for the syn isomer required for the C3-C4 diol subunit [5]. Conditions typically involve low H2 pressure (50-100 psi), mild temperatures (25-40°C), and aprotic solvents (MeOH, EtOAc, or i-PrOAc). Catalyst loading is optimized between 0.1-0.5 mol% for cost-effectiveness in large-scale production [5].

  • Catalytic Asymmetric Aziridination: An alternative approach employs dirhodium tetracarboxylate catalysts (e.g., Rh2(S-DOSP)4) with nitrene sources (e.g., PhI=NNs) for the enantioselective aziridination of allylic alcohols derived from the benzyl fragment. The resulting chiral aziridine is then regioselectively opened by nitrogen nucleophiles (e.g., ammonia equivalents) or oxygen nucleophiles under acidic conditions, providing efficient access to vicinal amino alcohol motifs with the required stereochemistry [3].

  • Dynamic Kinetic Resolution (DKR): Processes involving racemic substrates prone to epimerization under reaction conditions can leverage DKR. For example, hydrogenation of α-amino-β-ketoester precursors using Ru(II)-(S)-BINAP catalysts achieves high ee and de via rapid substrate racemization concurrent with enantioselective reduction [5].

Table 2: Enantioselective Catalytic Systems for Aliskiren Intermediate Synthesis

Catalytic SystemSubstrate TypeKey Product StereocentersEnantioselectivity (ee)Diastereoselectivity (syn:anti)Reference Approach
Rh/(R,R)-Et-DuPhosβ,γ-Unsaturated Dehydroamino AcidC3, C4>98%>20:1Industrial Scale [5]
Rh2(S-DOSP)4Allylic AlcoholVicinal Amino Alcohol (C7, N)90-95%N/A (meso substrate)Macrocycle Route [3]
Ru(II)/(S)-BINAP/DMAPα-Amino-β-ketoesterβ-Hydroxy-α-amino ester95-99%>50:1 (via DKR)Alternative Industrial [5]

Convergent Synthetic Strategies for Polyfunctional Intermediates

Industrial synthesis of aliskiren relies heavily on convergent coupling of advanced, enantiopure intermediates to enhance efficiency and minimize linear steps. Two primary fragments are synthesized independently and coupled:

  • Fragment A (P1-P1' Hydroxyethylene Core): Synthesized via enantioselective hydrogenation or biocatalytic reduction to establish the C3 and C4 stereocenters. Protecting group strategies are crucial, often involving silyl ethers (TBS, TIPS) for the C4 alcohol, Boc or Cbz groups for the amine, and tert-butyl or benzyl esters for the carboxylic acid. The final deprotected fragment contains the free acid and amine functionalities needed for coupling [1] [5].

  • Fragment B (P3 Lipophilic Benzyl Fragment): Prepared from commercially available 4-hydroxy-3-methoxybenzaldehyde (vanillin). Key steps involve O-alkylation with 3-methoxypropyl chloride to install the 3-(3-methoxypropoxy) group, followed by reduction of the aldehyde to the benzylic alcohol or oxidation to the acid, and finally functionalization (e.g., bromination, Wittig reaction) to generate the benzylic halide or phosphonium ylide needed for coupling with Fragment A [1] [3] [5].

Coupling Strategies:

  • Amide Bond Formation: Activation of the carboxylic acid of Fragment A (e.g., via mixed anhydride using isobutyl chloroformate, or via HATU/DIPEA) followed by reaction with the amine of the tert-butyl carboxamide fragment (P2' moiety: H2N-CH2-C(CH3)2-CONH2) yields the C-terminal portion. Subsequent deprotection and activation allows coupling to the amine of the benzyl fragment (Fragment B, after conversion to amine via Gabriel synthesis or reductive amination of aldehyde) [1] [5].
  • Reductive Amination: Condensation of the aldehyde derivative of Fragment B with the amine of the fully elaborated Fragment A (P1-P1'-P2') using a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in solvents like DCE or THF, often with acetic acid catalysis [5].
  • Suzuki-Miyaura Coupling: Used in some routes to connect arylboronic ester derivatives of the benzyl fragment with halogenated intermediates of the core structure, requiring precise orthogonal protecting group strategies [5].

Downstream processing involves continuous flow chemistry for efficiency: the crude aliskiren free base stream undergoes liquid-liquid extraction (using ethyl acetate/water), antisolvent crystallization (heptane), filtration, and washing. The isolated free base is then dissolved and treated with stoichiometric fumaric acid in a suitable solvent (e.g., ethanol/water mixture) to precipitate the highly crystalline hemifumarate salt [1].

Table 3: Key Polyfunctional Intermediates in Convergent Aliskiren Synthesis

Intermediate FragmentKey Structural FeaturesPrimary Synthetic MethodCoupling Method to Adjacent Fragment
Fragment A (P1-P1' Core)Chiral C3-OH, C4-NH2; Carboxylic AcidEnantioselective Hydrogenation; Chiral PoolAmidation with P2' Amine
Fragment B (P3 Benzyl)4-Methoxy-3-(3-Methoxypropoxy)benzyl; -CH2X (X=Br, Cl, NH2, CHO)Vanillin Alkylation/FunctionalizationReductive Amination or Amidation with Core
P2' Moiety(2-Carbamoyl-2-methylpropyl)amine (H2N-CH2-C(CH3)2-CONH2)Leucinamide derivatizationAmidation with Core Carboxylic Acid

Optimization of Chiral Ligands for Stereochemical Control

Achieving the high stereopurity (>99% ee, >95% de) required for aliskiren's clinical efficacy necessitates continuous optimization of chiral ligands and catalysts:

  • Bisphosphine Ligands for Rh-Catalyzed Hydrogenation:
  • DuPhos and BPE Derivatives: (R,R)-Et-DuPhos [(R,R)-1,2-Bis(phospholano)ethane] and (S,S)-Me-BPE [(S,S)-1,2-Bis(phospholano)ethane] provide exceptional enantioselectivity in dehydroamino acid hydrogenation. Optimization focused on P-alkyl substituents (methyl, ethyl) influencing steric bulk and ring saturation (tetrahydrophosphole vs. phospholane) affecting electron density and conformational flexibility. Larger alkyl groups (e.g., Et vs. Me) generally enhance ee but may reduce reaction rate. Counterion effects (BARF vs. BF4) were also crucial for catalyst solubility and stability [5].
  • Josiphos Ligands: Ferrocenyl-based ligands like (R,S)-PPF-P(tBu)2 (Josiphos SL-J009-1) offer robustness and high selectivity for specific unsaturated carboxylic acid intermediates. Their modular synthesis allows fine-tuning of steric and electronic properties on both the phosphine and the ferrocene backbone [5].
  • Dirhodium Carboxylates and Carboxamidates for Aziridination:
  • Rh2(S-DOSP)4: [Dirhodium tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate)] proved highly effective for asymmetric aziridination. Optimization involved modifying the sulfonamide N-aryl group (dodecylphenyl for solubility/selectivity balance) and the prolinate α-substituent (hydrogen vs. methyl). The bulky, lipophilic dodecylphenyl group enhances enantioselectivity by more effectively differentiating prochiral faces of the allylic alcohol substrate [3].
  • Solvent and Additive Effects:
  • Solvent Partitioning: Ligand design considered log P values to ensure catalyst partitioning into the desired phase (organic for hydrogenation, aqueous/organic interface for some biphasic aziridinations). Hydrophobic ligands like Rh2(S-DOSP)4 facilitated catalyst recovery in non-polar solvents (toluene, CH2Cl2) [9].
  • Acid/Base Additives: Controlled addition of acids (e.g., AcOH) or bases (e.g., K2CO3) was critical for suppressing epimerization of acid/base-labile stereocenters during reactions and workup, especially adjacent to the hydroxyethylene isostere [1] [5].
  • Immobilized Catalysts: For large-scale manufacturing, heterogeneous catalysts were explored, such as DuPhos ligands tethered to silica supports or polymeric Josiphos analogues. These aimed to facilitate catalyst recovery and reuse, although maintaining high activity and enantioselectivity comparable to homogeneous counterparts remained challenging [5].

The culmination of this ligand optimization enabled reproducible, industrial-scale synthesis of aliskiren intermediates with the stringent stereochemical fidelity required for its potent renin inhibition (IC50 0.6 nM) [4] [7].

Properties

CAS Number

1196835-68-3

Product Name

Aliskiren fumarate

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid

Molecular Formula

C34H57N3O10

Molecular Weight

667.8 g/mol

InChI

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23-,24-,25-;/m0./s1

InChI Key

RSFGNDXWVZPKJA-KVBHIGNWSA-N

SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.